molecular formula C12H10N2OS B14715405 2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one CAS No. 21004-40-0

2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B14715405
CAS No.: 21004-40-0
M. Wt: 230.29 g/mol
InChI Key: PWVNGOKEJSRATH-UHFFFAOYSA-N
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Description

2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the aza-Wittig reaction of iminophosphorane with aromatic isocyanate to form carbodiimide, which then reacts with various amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the thieno ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.

Scientific Research Applications

2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific arrangement of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for various scientific research applications.

Properties

CAS No.

21004-40-0

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-phenyl-5,6-dihydro-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H10N2OS/c15-11-9-6-7-16-12(9)14-10(13-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,15)

InChI Key

PWVNGOKEJSRATH-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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